N-Boc-iminodipropionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-carboxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(6-4-8(13)14)7-5-9(15)16/h4-7H2,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFJJASPEGEHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143766-89-6 | |
| Record name | N-Boc-imiodipropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Various Catalysts, Including Ytterbium Triflate and 1 Alkyl 3 Methylimidazolium Cation Based Ionic Liquids, Have Been Employed for Efficient Boc Protection. 4 8 Solvent Free and Heterogeneous Catalysis Methods, Such As Those Using Amberlite Ir 120 Resin, Are Also Explored for Eco Friendly Synthesis.
Protection Strategies for Amino Acid Derivatives
In the synthesis of peptides and other complex molecules containing amino acid residues, the use of protecting groups is essential to prevent unwanted side reactions. biosynth.comiris-biotech.de These groups temporarily mask reactive functional groups, such as the α-amino group and various side-chain functionalities, ensuring that reactions occur only at the desired position. biosynth.comthermofisher.com The tert-butoxycarbonyl (Boc) group is a widely employed, acid-labile protecting group for amines. wikipedia.orgrsc.org
The introduction of the Boc group, or N-tert-butoxycarbonylation, is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.orgjkchemical.com This can be performed under various conditions, including aqueous or anhydrous environments. organic-chemistry.org Common bases used include sodium hydroxide (B78521), triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org For sterically hindered amino acids, specific conditions like using tetramethylammonium (B1211777) hydroxide in acetonitrile (B52724) can be advantageous.
The Boc group is characterized by its stability towards most nucleophiles and basic conditions. organic-chemistry.org This stability allows for an "orthogonal" protection strategy, where other protecting groups that are labile under different conditions can be used in the same molecule. organic-chemistry.org For instance, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is often used in conjunction with the acid-labile Boc group. iris-biotech.decreative-peptides.com This allows for the selective removal of one protecting group while the other remains intact. organic-chemistry.org
Deprotection, or the removal of the Boc group, is accomplished using strong acids. wikipedia.org Anhydrous trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is a common reagent for this purpose. jkchemical.com Alternatively, hydrogen chloride (HCl) in methanol (B129727) can be used. wikipedia.org The mechanism involves protonation of the protected amine, leading to the formation of a stable tert-butyl cation and the release of the free amine after decarboxylation. jkchemical.com To prevent side reactions caused by the tert-butyl cation alkylating other nucleophiles, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added. wikipedia.org
In solid-phase peptide synthesis (SPPS), the Boc strategy involves using Boc for temporary protection of the N-terminal α-amino group and more acid-stable groups for permanent protection of the amino acid side chains. thermofisher.compeptide.com The repetitive N-terminal deprotection is carried out with TFA, while the side-chain protecting groups are retained until the final step, where they are removed simultaneously with the cleavage of the peptide from the resin, typically using a strong acid like hydrofluoric acid (HF). creative-peptides.compeptide.com
| Strategy | Protecting Group | Target Functional Group | Typical Introduction Reagents | Typical Removal Reagents | Key Features |
|---|---|---|---|---|---|
| Boc Protection | tert-Butoxycarbonyl (Boc) | α-Amino, ε-Amino (Lysine) | (Boc)₂O, Base (e.g., NaOH, TEA, DMAP) | Strong Acid (e.g., TFA, HCl, HF) | Stable to base; Acid-labile. organic-chemistry.org |
| Orthogonal (Fmoc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | α-Amino | Fmoc-OSu, Fmoc-Cl, Base | Base (e.g., Piperidine in DMF) | Stable to acid; Base-labile. creative-peptides.com |
| Boc Strategy Side-Chain Protection | Benzyl (Bzl) | Hydroxyl (Ser, Thr, Tyr), Carboxyl (Asp, Glu) | Benzyl halide, Base | Strong Acid (HF), Catalytic Hydrogenation | More acid-stable than Boc. peptide.com |
| Tosyl (Tos) | Guanidino (Arginine) | Tosyl chloride, Base | Strong Acid (HF), Na/liquid ammonia | Very stable group used in Boc SPPS. creative-peptides.compeptide.com | |
| 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | ε-Amino (Lysine) | 2-Chlorobenzyl chloroformate, Base | Strong Acid (HF) | Stable to TFA used for Boc removal. creative-peptides.com |
Various Methods Exist for N Boc Deprotection, Including the Use of Strong Acids Like Hcl or Trifluoroacetic Acid Tfa , Lewis Acids, and Thermal Deprotection. 4 6 7 10 11 Sustainable Methods Using Deep Eutectic Solvents Des Based on Choline Chloride/p Toluenesulfonic Acid Have Been Developed for Efficient Deprotection of N Boc Derivatives.
Peptide Synthesis
In the field of peptide synthesis, N-Boc-iminodipropionic acid functions as a protecting group. chemimpex.com The Boc group is stable under most basic and nucleophilic conditions, which allows for selective reactions at other sites of a molecule. organic-chemistry.org This protection strategy is essential for controlling the sequence of amino acid addition and enhancing the yield of complex peptide structures. chemimpex.comorganic-chemistry.org The Boc group can be removed under anhydrous acidic conditions when the protection is no longer needed. organic-chemistry.org
Building Block in Organic Synthesis
This compound is a versatile building block for the synthesis of more complex molecules. chemimpex.com Its structure allows for the introduction of various functional groups, which facilitates the development of new pharmaceuticals and biologically active compounds. chemimpex.com The compound's favorable properties, such as its stability and solubility under different conditions, make it a reliable intermediate for researchers. chemimpex.com It is also utilized in the production of fine chemicals and agrochemicals. chemimpex.com
Research Findings
Detailed research has highlighted the utility of N-Boc-iminodipropionic acid in advanced chemical synthesis. For instance, it has been used as a simple and symmetrical monomer in the synthesis of dendrons. nihon-u.ac.jp In one study, this compound was condensed with ethylenediamine to create a G1.0 dendron. scispace.com These dendrons were then used in the convergent synthesis of novel zinc polyimido phthalocyanine dendrons, which are being investigated for their potential in photodynamic therapy for cancer. nihon-u.ac.jpscispace.com The polyimido dendritic parts are expected to function as photo-antennas. nihon-u.ac.jp
High Performance Liquid Chromatography Hplc is Utilized to Ensure the Purity of N Boc Iminodipropionic Acid and Its Derivatives.
Use as a Building Block in Peptide Synthesis
In peptide synthesis, the temporary protection of the amine group of an amino acid is essential to ensure that the correct peptide bonds are formed. The Boc group is a well-established and widely used N-terminal protecting group. nih.gov N-Boc-iminodipropionic acid serves as a specialized building block in this context. While not a standard amino acid, its bifunctional nature allows it to be incorporated into peptide chains or used as a scaffold to create more complex peptide structures. The Boc group can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which allows for the subsequent elongation of a peptide chain. nih.gov This makes it particularly useful in solid-phase peptide synthesis (SPPS) for creating non-natural peptides with specific structural or functional properties. nist.gov
Role as a Linker in Medicinal Chemistry
The symmetrical structure with two carboxylic acid arms and a protected central nitrogen makes this compound an excellent candidate for use as a linker or spacer molecule in medicinal chemistry and bioconjugation. researchgate.netbeilstein-journals.org Linkers are crucial for connecting different molecular components, such as a targeting moiety and a therapeutic agent in an antibody-drug conjugate (ADC), or a protein-targeting ligand and an E3 ligase ligand in a PROTAC (Proteolysis-Targeting Chimera). nih.govyok.gov.tr
This compound is particularly valuable as a precursor for creating dendritic structures, or dendrimers. nihon-u.ac.jpethz.chresearchgate.net The two carboxylic acid groups can be activated and reacted with amines to form a new generation of branches, a key step in the convergent synthesis of dendrons and dendrimers. nihon-u.ac.jp These highly branched macromolecules have applications in drug delivery, gene therapy, and as diagnostic agents. mdpi.comnih.gov The parent compound, iminodipropionic acid, has also been used as the foundational structure for developing quantitative crosslinkers for studying protein structures and interactions via mass spectrometry.
Development of Greener Synthetic Pathways
The traditional synthesis of this compound, like many chemical processes, often involves the use of hazardous solvents, stoichiometric reagents that generate significant waste, and energy-intensive conditions. Emerging research is actively seeking to mitigate these environmental impacts by redesigning the synthetic process from the ground up. The goal is to create pathways that are safer, more efficient, and have a minimal environmental footprint. um-palembang.ac.idresearchgate.net This involves a holistic approach, considering factors such as atom economy, the nature of solvents and catalysts, and energy consumption. researchgate.netrsc.org
Key research efforts in this area are focused on several promising strategies:
Solvent-Free and Alternative Solvent Systems: A primary target for greening the synthesis of this compound is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. Research has demonstrated the feasibility of performing N-Boc protection of amines under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. derpharmachemica.comcem.com These "neat" reactions reduce waste and simplify product purification. cem.com Where a solvent is necessary, water is being explored as a benign alternative. researchgate.net The use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, is also a promising avenue. mdpi.com These solvents are often biodegradable, have low volatility, and in some cases, can also act as catalysts for the reaction. mdpi.comnwnu.edu.cn
Catalytic Innovations: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. mdpi.com For the N-Boc protection step in the synthesis of this compound, researchers are investigating a range of more sustainable catalysts. Heterogeneous catalysts, such as the solid acidic resin Amberlite-IR 120, are gaining traction. derpharmachemica.com These catalysts are easily separated from the reaction mixture by simple filtration, allowing them to be recycled and reused, which significantly reduces waste and cost. derpharmachemica.com Other research is exploring the use of picric acid and nano-ferrous ferric oxide as efficient and reusable catalysts for N-Boc protection. scilit.com
Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents a radical departure from traditional solvent-based methods. scirp.orgscirp.org This technique is inherently solvent-free and can lead to shorter reaction times and different product selectivities compared to solution-phase synthesis. While much of the research has focused on the deprotection of Boc groups, the principles are applicable to the protection step as well and offer a compelling green alternative. scirp.orgscirp.org
Biocatalysis: Looking further ahead, the use of enzymes or whole-cell biocatalysts presents an exciting frontier for the synthesis of this compound and its precursors. nih.govmdpi.com Biocatalysis can offer unparalleled selectivity under mild, aqueous conditions, eliminating the need for protecting groups altogether in some cases. mdpi.commdpi.com Engineered enzymes, such as the β-subunit of tryptophan synthase, are being developed for the synthesis of non-canonical amino acids and could potentially be adapted for the efficient production of iminodipropionic acid or its direct conversion to the N-Boc derivative. nih.govnih.gov
The following table summarizes and compares conventional and emerging greener approaches for the synthesis of N-Boc protected amino acids, illustrating the potential improvements.
| Feature | Conventional Method | Greener Alternative | Advantage of Greener Alternative |
| Solvent | Dichloromethane (B109758), Tetrahydrofuran | Solvent-free, Water, Deep Eutectic Solvents (DES) | Reduces VOC emissions, minimizes toxic waste, simplifies purification. derpharmachemica.comcem.commdpi.com |
| Catalyst | Stoichiometric bases (e.g., triethylamine) | Recyclable solid acids (e.g., Amberlite-IR 120), Picric Acid | Minimizes waste, allows for catalyst reuse, improves atom economy. derpharmachemica.comscilit.com |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Mechanochemistry (ball milling) | Reduces reaction times, lowers energy consumption, enables solvent-free reactions. cem.comscirp.org |
| Atom Economy | Moderate | High | Maximizes the incorporation of reactant atoms into the final product, reducing by-product formation. researchgate.netnwnu.edu.cn |
| Process | Multi-step with workup/purification | One-pot synthesis, continuous flow processes | Simplifies operations, reduces waste from separation steps, improves efficiency. epa.gov |
These emerging research directions underscore a significant shift in the synthesis of specialty chemicals like this compound. By embracing the principles of green chemistry, the field is moving towards manufacturing processes that are not only scientifically advanced but also environmentally responsible and sustainable. mdpi.comnews-medical.net
Exploration of Novel Catalytic Systems
Researchers are investigating new catalytic systems to enhance the efficiency and selectivity of reactions involving this compound. This includes the use of solid acid catalysts for continuous flow N-Boc deprotection, which can improve productivity and simplify product separation. rsc.org Iron(III)-catalyzed deprotection has also been shown to be a practical and selective method. researchgate.net
Research Continues into New Reagents and Heterogeneous Catalytic Systems for Improved Selectivity and Reaction Efficiency.
Green Chemistry Approaches
There is a growing emphasis in chemistry on developing environmentally benign processes. For reactions involving Boc-protected compounds, this includes exploring catalyst-free deprotection methods using water at elevated temperatures as the medium, which avoids the use of harsh acids and organic solvents. semanticscholar.orgresearchgate.net Research is also focused on improving the efficiency of the synthesis of the compound itself, for example by using catalytic approaches that minimize waste and energy consumption, aligning with the principles of green chemistry. matanginicollege.ac.in
Expanding Applications in Complex Molecular Scaffolds
Research continues to expand the use of N-Boc-iminodipropionic acid in the creation of increasingly complex molecular scaffolds. researchgate.net Its utility as a branching unit is being exploited in the synthesis of novel dendrimers and hyperbranched polymers with unique properties. nih.gov Scientists are also exploring its incorporation into more intricate bioconjugates and materials for advanced applications in medicine and nanotechnology, where precise control over molecular architecture is paramount.
Q & A
Q. What are the key considerations for designing a synthesis protocol for N-Boc-iminodipropionic acid in peptide coupling reactions?
When synthesizing this compound for peptide coupling, researchers must ensure proper protection of the iminodipropionic acid backbone to avoid side reactions. The Boc (tert-butoxycarbonyl) group is acid-labile, so acidic deprotection conditions (e.g., trifluoroacetic acid) should be optimized to prevent premature cleavage . Purity (>98% by HPLC) is critical to avoid impurities interfering with downstream applications. Storage at 0–8°C is recommended to maintain stability . Methodological rigor includes verifying coupling efficiency via mass spectrometry ([M+H]+ = 261 ± 1) and monitoring reaction progress with TLC or HPLC.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Post-synthesis validation requires a combination of analytical techniques:
- HPLC : Confirm purity ≥98% using reverse-phase chromatography with UV detection .
- Mass Spectrometry : Verify molecular ion peaks ([M+H]+ = 261 ± 1) and fragmentation patterns to confirm the Boc-protected structure .
- NMR : Analyze and spectra to check for undesired byproducts (e.g., incomplete Boc protection or hydrolysis).
Cross-referencing these results with literature data ensures consistency in structural assignments .
Q. What are the best practices for handling and storing this compound to prevent degradation?
this compound is hygroscopic and temperature-sensitive. Storage at 0–8°C in airtight, desiccated containers minimizes hydrolysis and thermal decomposition . Prior to use, equilibrate the compound to room temperature in a dry environment to avoid condensation. For long-term stability, lyophilization or storage under inert gas (e.g., argon) is advised.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for Boc-protected iminodipropionic acid derivatives across studies?
Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst load). To address this:
- Systematic Replication : Reproduce published protocols while严格控制 variables (e.g., anhydrous solvents, inert atmosphere).
- Kinetic Analysis : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to identify rate-limiting steps or side reactions.
- Statistical Evaluation : Apply ANOVA or regression models to assess the impact of variables like temperature or stoichiometry on yield .
Cross-comparison with analogous compounds (e.g., N-Boc-iminodiacetic acid) may reveal structural or electronic factors influencing reactivity .
Q. What experimental strategies can optimize the regioselectivity of this compound in asymmetric catalysis?
Regioselectivity challenges in asymmetric catalysis often stem from steric hindrance or competing reaction pathways. Strategies include:
- Chiral Auxiliaries : Introduce enantiopure ligands (e.g., BINOL derivatives) to direct stereochemical outcomes.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.
- Computational Modeling : Use DFT calculations to predict favorable reaction pathways and transition states .
Validate results with X-ray crystallography or chiral HPLC to confirm enantiomeric excess .
Q. How can researchers assess the conformational flexibility of this compound in solution-phase studies?
Conformational analysis requires:
- Dynamic NMR : Measure signal splitting at varying temperatures to detect rotameric equilibria.
- Molecular Dynamics (MD) Simulations : Model solvation effects and torsional angles to predict dominant conformers .
- Circular Dichroism (CD) : Compare experimental spectra with simulated data for Boc-protected analogs to infer backbone rigidity .
Q. What methodologies are suitable for analyzing the stability of this compound under physiological conditions?
To evaluate stability in biologically relevant environments:
- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 4–8) and monitor degradation via LC-MS.
- Enzymatic Assays : Test susceptibility to proteases or esterases using fluorescence-based activity assays.
- Accelerated Stability Testing : Apply Arrhenius kinetics to predict shelf life under varying temperatures .
Methodological Frameworks for Data Interpretation
Q. How should researchers apply the FINER criteria to formulate hypotheses about this compound’s role in peptide mimetics?
The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guides hypothesis development:
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?
Q. How can researchers mitigate biases when comparing this compound’s performance with commercial analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
